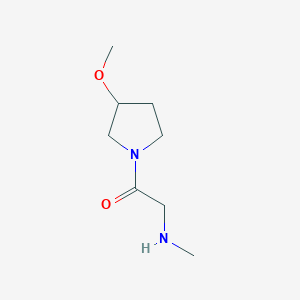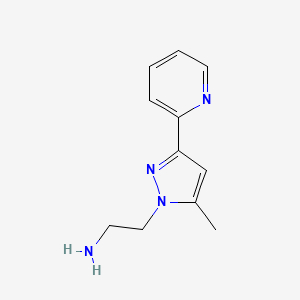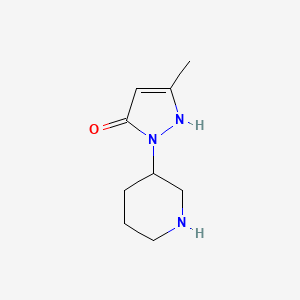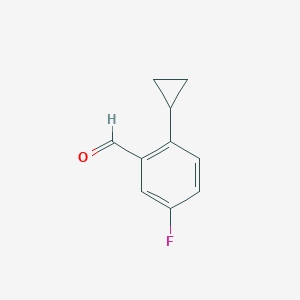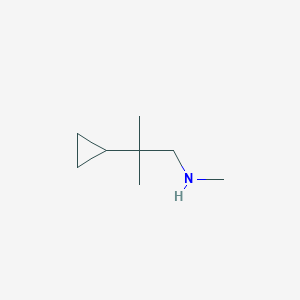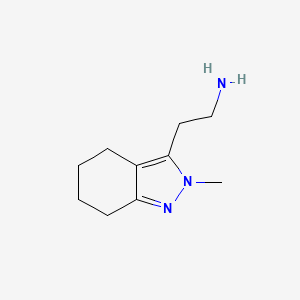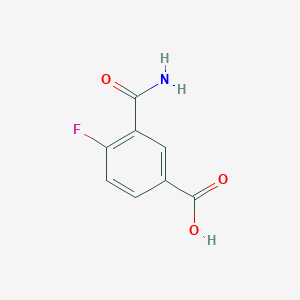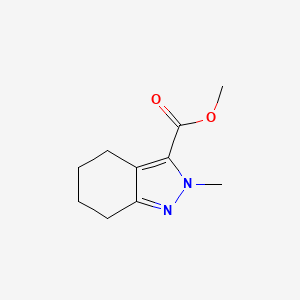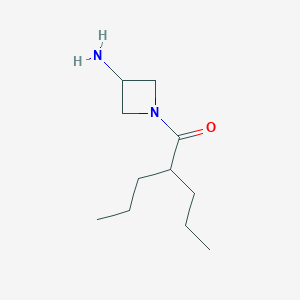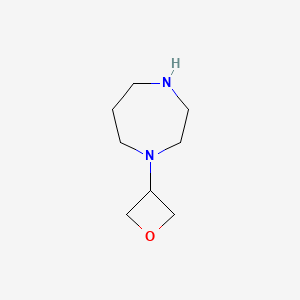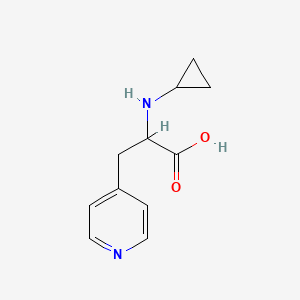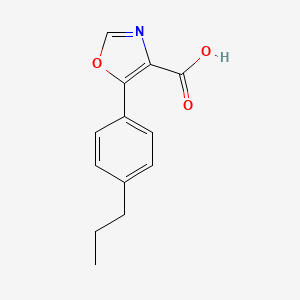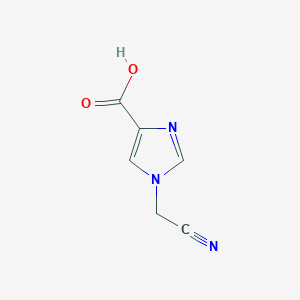![molecular formula C12H19N3 B1472329 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1504160-08-0](/img/structure/B1472329.png)
2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Vue d'ensemble
Description
2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The compound interacts with the HBV core protein, leading to changes in its conformation that inhibit the virus’s ability to replicate .
Biochemical Pathways
It is known that the compound disrupts the life cycle of hbv by modulating the conformation of the core protein . This disruption prevents the virus from replicating, thereby reducing the viral load .
Result of Action
The primary result of the action of this compound is the reduction of HBV DNA viral load . By inhibiting the replication of the virus, the compound can potentially slow the progression of the disease and mitigate its symptoms .
Analyse Biochimique
Biochemical Properties
2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a core protein allosteric modulator (CpAM) for the inhibition of hepatitis B virus (HBV) core protein . This compound interacts with the HBV core protein, altering its conformation and thereby inhibiting the replication of the virus. Additionally, it has shown interactions with various nucleoside-resistant HBV variants, making it a promising candidate for antiviral therapy .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in viral replication. The compound has been shown to inhibit HBV DNA viral load in mouse models, indicating its potential to disrupt viral replication at the cellular level . Furthermore, it may affect gene expression related to viral replication and immune response, although detailed studies on these aspects are still ongoing.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the HBV core protein. This binding induces conformational changes in the protein, rendering it incapable of supporting viral replication . The compound acts as an allosteric modulator, meaning it binds to a site other than the active site of the enzyme, causing a change in its activity. This mechanism of action is crucial for its effectiveness against nucleoside-resistant variants of HBV.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on HBV replication over extended periods . Degradation products and long-term effects on cellular function are areas that require further investigation. In vitro and in vivo studies have shown that the compound remains effective over time, but detailed kinetic studies are needed to fully understand its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces HBV DNA viral load without significant toxicity . At higher doses, potential adverse effects such as hepatotoxicity and immunosuppression have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown into various metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound. Understanding these pathways is crucial for predicting drug interactions and potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, such as the liver, where HBV replication primarily occurs. The compound’s distribution profile is essential for its therapeutic efficacy and helps in designing targeted delivery systems.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with viral proteins Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its antiviral activity
Propriétés
IUPAC Name |
2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12/h8,10,13H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPXOBRZYYEMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


